4-(2,5-Difluorobenzyl)piperidin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15F2NO |
|---|---|
Molecular Weight |
227.25 g/mol |
IUPAC Name |
4-[(2,5-difluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15F2NO/c13-10-1-2-11(14)9(7-10)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2 |
InChI Key |
SRRULVKEIOJFJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=C(C=CC(=C2)F)F)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 2,5 Difluorobenzyl Piperidin 4 Ol and Analogues
Retrosynthetic Strategies and Precursor Design for the Piperidin-4-ol Scaffold
Retrosynthesis, a technique that deconstructs a target molecule into simpler, commercially available starting materials, provides a logical framework for planning the synthesis of complex molecules like 4-(2,5-Difluorobenzyl)piperidin-4-ol. wikipedia.org The primary disconnection points for the 4-arylmethyl-piperidin-4-ol scaffold are typically at the C4-benzyl bond and the bonds forming the piperidine (B6355638) ring itself.
A common retrosynthetic approach for 4-substituted piperidin-4-ols involves disconnecting the arylmethyl group at the C4 position, leading to a piperidin-4-ol precursor and a suitable benzylating agent. clockss.org The piperidin-4-ol core can be further broken down. One strategy involves a Grignard reaction between an N-protected piperidin-4-one and an appropriate arylmagnesium bromide, which upon deprotection yields the desired 4-aryl-piperidin-4-ol.
Another key precursor design strategy is inspired by the biosynthesis of piperidine alkaloids. rsc.orgrsc.org This biomimetic approach often utilizes linear amino alcohol or amino aldehyde precursors that undergo intramolecular cyclization to form the piperidine ring. nih.gov For instance, a δ-amino carbonyl intermediate can cyclize to form a Δ¹-piperideine, which can then be further functionalized. rsc.org
Key precursors for the synthesis of the piperidin-4-ol scaffold include:
N-protected piperidin-4-ones: These are versatile intermediates for introducing substituents at the C4 position.
1,5-Dihaloalkanes and primary amines: These can be used in cyclocondensation reactions to form the piperidine ring. organic-chemistry.org
Glutaraldehyde derivatives and primary amines: These can undergo reductive amination to form the piperidine ring.
Pyridine (B92270) derivatives: Catalytic hydrogenation of substituted pyridines is a widely used method for obtaining functionalized piperidines. nih.govorganic-chemistry.org
Multistep Synthetic Routes to the Core Structure
The construction of this compound is a multistep process that can be conceptually divided into three main stages: formation of the piperidine ring, introduction of the hydroxyl group at the C4 position, and finally, the attachment of the 2,5-difluorobenzyl moiety.
Several methods exist for the synthesis of the piperidine ring, a fundamental heterocyclic scaffold in medicinal chemistry. researchgate.netnih.gov
Hydrogenation of Pyridine Derivatives: One of the most common methods for synthesizing the piperidine ring is the reduction of corresponding pyridine precursors. nih.govorganic-chemistry.org Catalytic hydrogenation using transition metals like palladium, platinum, rhodium, or ruthenium is frequently employed. nih.govorganic-chemistry.orgacs.org This method is advantageous as a wide variety of substituted pyridines are commercially available or readily synthesized. The reaction conditions, such as catalyst, solvent, temperature, and pressure, can be optimized to achieve high yields and, in some cases, control stereoselectivity. nih.govacs.orgnih.gov
Intramolecular Cyclization: Another powerful strategy involves the intramolecular cyclization of acyclic precursors. nih.gov This can be achieved through various reactions, including:
Reductive Amination: Cyclization of δ-aminoaldehydes or ketones.
Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound. nih.gov
Radical Cyclization: Formation of the ring through a radical-mediated process. nih.govchemistryviews.org
Mannich Reaction: The Mannich reaction, a three-component condensation of an amine, a non-enolizable aldehyde, and a compound containing an acidic proton, can be used to construct substituted piperidin-4-ones, which are precursors to piperidin-4-ols. rsc.orgbiomedpharmajournal.org
The choice of method for constructing the piperidine ring depends on the availability of starting materials and the desired substitution pattern on the final molecule.
The introduction of the hydroxyl group at the C4 position is a critical step in the synthesis of the piperidin-4-ol scaffold.
Reduction of Piperidin-4-ones: The most straightforward method for introducing the C4-hydroxyl group is the reduction of a corresponding piperidin-4-one. dtic.mil A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), to yield the desired piperidin-4-ol. dtic.mil The choice of reducing agent can influence the stereoselectivity of the reaction, leading to either axial or equatorial hydroxyl groups.
Grignard Reaction with Piperidin-4-ones: As mentioned in the retrosynthetic analysis, the reaction of an N-protected piperidin-4-one with an organometallic reagent, such as a Grignard reagent, is a powerful method for concurrently introducing a substituent and a hydroxyl group at the C4 position.
Hydroxylation of Piperidines: Direct C-H hydroxylation of the piperidine ring at the C4 position is a more advanced and less common approach but offers the potential for more concise synthetic routes. chemistryviews.org
The final key step is the attachment of the 2,5-difluorobenzyl group to the piperidine scaffold.
N-Alkylation: If the synthesis starts with a pre-formed 4-hydroxypiperidine (B117109), the 2,5-difluorobenzyl group can be introduced via N-alkylation using 2,5-difluorobenzyl bromide or a similar electrophile. chemicalforums.comresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. researchgate.net
C4-Alkylation: A more common strategy for the synthesis of this compound involves the alkylation of an enolate or a related nucleophile derived from an N-protected piperidin-4-one with 2,5-difluorobenzyl bromide. odu.edu Subsequent reduction of the ketone at C4 would then provide the target molecule.
Reductive Amination: An alternative approach is the reductive amination of piperidin-4-one with 2,5-difluorobenzylamine. However, this would lead to a secondary amine at the C4 position rather than the desired benzyl (B1604629) group.
2,5-Difluorobenzyl bromide is a key reagent in this step and can be synthesized from 2,5-difluorotoluene (B1362542) through radical bromination or from 2,5-difluorobenzyl alcohol. chemimpex.comchemicalbook.com
Advanced Functionalization Techniques for Diversification
To explore the structure-activity relationships of this compound analogues, advanced functionalization techniques are employed to introduce a variety of substituents onto the core scaffold.
Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late step in the synthesis. This approach is highly valuable in drug discovery as it allows for the rapid generation of a library of analogues from a common intermediate. rsc.orgrsc.orgcore.ac.uk
Late-Stage Difluoromethylation: The difluoromethyl (CF₂H) group is an important substituent in medicinal chemistry as it can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. rsc.orgrsc.orgresearchgate.net Several methods for late-stage difluoromethylation have been developed:
Radical Difluoromethylation: Minisci-type reactions can be used to introduce the CF₂H group onto heteroaromatic rings through a radical mechanism. rsc.orgrsc.org
Metal-Catalyzed Cross-Coupling: Palladium- or copper-catalyzed cross-coupling reactions of aryl halides or triflates with a difluoromethyl source are effective methods for introducing the CF₂H group. rsc.orgrsc.org
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for late-stage functionalization, including difluoromethylation. researchgate.net
Late-Stage Fluorination: The introduction of fluorine atoms can significantly impact the biological activity of a molecule. rsc.orgacs.org Late-stage fluorination strategies include:
Electrophilic Fluorination: Reagents like Selectfluor can be used to introduce fluorine atoms at electron-rich positions of a molecule. rsc.orgacs.org
Nucleophilic Fluorination: Deoxyfluorination reagents such as DAST (diethylaminosulfur trifluoride) can be used to convert hydroxyl groups to fluorine atoms. acs.org
These advanced functionalization techniques provide medicinal chemists with the tools to fine-tune the properties of this compound and its analogues in the search for new and improved therapeutic agents.
Regioselective and Chemoselective Derivatization
The synthesis of complex piperidines requires precise control over the regioselectivity (where reactions occur) and chemoselectivity (which functional group reacts). For analogues of this compound, which possess multiple potentially reactive sites, such control is paramount.
Regioselectivity in piperidine synthesis often involves directing reactions to a specific carbon or nitrogen atom within the ring. For instance, ligand-controlled regioselective diamination of alkenes can be used to form piperidine rings, where the choice of ligand dictates the position of the newly formed bonds. nih.gov Similarly, boronyl radical-catalyzed (4+2) cycloaddition reactions have been developed for the synthesis of piperidines with dense substituents at the 3,4,5-positions, a pattern that is often difficult to access through other methods. nih.gov Another strategy involves the C-2 arylation of piperidines through transition-metal-catalyzed C(sp³)–H activation, where a directing group on the piperidine nitrogen guides the arylation specifically to the C-2 position. researchgate.net
Chemoselectivity is critical when a molecule contains multiple functional groups. In the synthesis of piperidin-4-ols, a key challenge is to perform reactions on the piperidine ring or its substituents without affecting the hydroxyl group, or vice-versa. A modular, one-pot synthesis of substituted piperidin-4-ols showcases excellent chemoselectivity. nih.govthieme-connect.com This process involves a gold-catalyzed cyclization of an N-homopropargyl amide, followed by a chemoselective reduction of the resulting cyclic imidate to an α-amino ether, which then undergoes rearrangement and a second reduction to yield the final piperidin-4-ol. nih.govthieme-connect.com The choice of reducing agent, such as catecholborane, is crucial for selectively reducing the intermediate without affecting other parts of the molecule. nih.gov Furthermore, palladium-catalyzed hydrogenation methods have been developed for pyridine derivatives that can selectively reduce the pyridine ring while preserving other sensitive functional groups, such as benzyl ethers or esters, which is essential for multi-step syntheses of complex piperidine analogues. nih.gov
Stereoselective Synthesis Approaches for Enantiomeric and Diastereomeric Control
Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is one of the most significant challenges in modern organic synthesis. For piperidinols and their analogues, which can contain multiple stereocenters, developing stereoselective methods is essential for isolating specific isomers.
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is often accomplished using chiral catalysts, auxiliaries, or reagents.
A prominent strategy is the catalytic asymmetric synthesis of piperidine derivatives. For example, a highly enantioselective variant of the Kwon annulation, which is a [4+2] annulation of imines with allenes, has been developed using a C2-symmetric chiral phosphepine as a catalyst to produce functionalized piperidines with excellent stereoselectivity. acs.org Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine-1(2H)-carboxylates can furnish 3-substituted tetrahydropyridines in high yield and enantioselectivity, which are then reduced to the corresponding chiral piperidines. acs.org
Another powerful approach combines biocatalysis and organocatalysis. In one hybrid cascade, a transaminase enzyme generates a key chiral intermediate which then undergoes a complexity-building Mannich reaction catalyzed by an organocatalyst like proline. nih.govresearchgate.net This method provides access to natural products such as pelletierine. researchgate.net The use of chiral auxiliaries, such as D-arabinopyranosylamine, has also proven effective. A domino Mannich–Michael reaction using an aldimine derived from this chiral auxiliary can produce N-arabinosyl dehydropiperidinones with high diastereoselectivity, which can then be converted to various enantiomerically pure piperidine derivatives. researchgate.net
The table below summarizes selected enantioselective methods applicable to the synthesis of chiral piperidine scaffolds.
| Method | Catalyst/Auxiliary | Key Transformation | Stereoselectivity (ee) | Ref. |
| Asymmetric [4+2] Annulation | Chiral Phosphepine | Imine + Allene Cycloaddition | Typically >90% | acs.org |
| Asymmetric Reductive Heck Reaction | Rhodium / Chiral Ligand | Carbometalation of Dihydropyridine | Up to 96% | acs.org |
| Bio-organocatalytic Cascade | Transaminase / Proline | Mannich Reaction | Up to 97% | researchgate.net |
| Chiral Auxiliary-Mediated Domino Reaction | D-arabinopyranosylamine | Mannich–Michael Reaction | High diastereoselectivity | researchgate.net |
| Asymmetric Hydrogenation | Iridium(I) / P,N-Ligand | Hydrogenation of Pyridinium (B92312) Salts | High | nih.gov |
Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters within a molecule. Many synthetic strategies for piperidines are designed to achieve high diastereoselectivity.
Hydrogenation of substituted pyridines is a common method for creating piperidines, and the stereochemical outcome can often be controlled. For instance, the hydrogenation of disubstituted pyridines under mild conditions can selectively generate cis-piperidines, which can then be epimerized under base-mediated conditions to yield the corresponding trans-diastereoisomers. whiterose.ac.uk A one-pot synthesis of piperidin-4-ols via a sequential gold-catalyzed cyclization, reduction, and Ferrier rearrangement sequence also demonstrates excellent diastereoselectivity in the ring formation step. nih.gov
Cascade reactions are particularly powerful for diastereoselective synthesis. A cascade transformation starting from imines and alkynes, catalyzed by rhodium, proceeds through a C–H activation–cyclization–reduction sequence to produce highly substituted tetrahydropyridines with uniformly excellent diastereoselectivities. nih.gov Similarly, an organocatalytic domino Michael addition/aminalization process allows for the formation of four contiguous stereocenters in the piperidine ring in a single step with high control. nih.gov These methods enable the rapid construction of molecular complexity from simple starting materials while establishing the desired relative stereochemistry.
Catalytic Systems and Reaction Conditions Optimization
The choice of catalyst and the optimization of reaction conditions are fundamental to the success of synthetic methodologies, influencing yield, selectivity, and substrate scope.
Transition metals are versatile catalysts for a wide array of chemical transformations used in piperidine synthesis due to their ability to activate substrates and facilitate bond formation. mdpi.com
Palladium (Pd): Palladium catalysts are widely used in cross-coupling reactions and hydrogenations. mdpi.com They are effective for the chemoselective hydrogenation of pyridine rings under ambient conditions, preserving other functional groups. nih.gov Palladium catalysis has also been applied to intramolecular allylic amination and aminotrifluoromethanesulfinyloxylation of alkenes to form piperidine rings. nih.gov
Rhodium (Rh): Rhodium catalysts are prominent in asymmetric hydrogenation and C-H activation reactions. nih.govnih.gov For example, a Rh-catalyzed asymmetric reductive Heck reaction is a key step in an enantioselective synthesis of 3-substituted piperidines. acs.org Cascade reactions initiated by Rh-catalyzed C-H activation of imines provide a highly diastereoselective route to polysubstituted piperidines. nih.gov
Gold (Au): Gold catalysis is effective for the activation of alkynes. A notable application is the gold-catalyzed cyclization of N-homopropargyl amides, which initiates a one-pot sequence to produce substituted piperidin-4-ols. nih.govthieme-connect.com
Nickel (Ni): Nickel catalysts, including novel nickel silicide catalysts, have been developed for the diastereoselective cis-hydrogenation of multisubstituted pyridines. nih.gov A combination of biocatalysis and nickel electrocatalysis has been used in a modular approach to modify piperidines, significantly simplifying synthetic routes. medhealthreview.com
Iridium (Ir): Iridium complexes containing P,N-ligands are effective catalysts for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov Iridium catalysis also enables the stereoselective synthesis of piperidines from diols and ammonia (B1221849) through a hydrogen transfer mechanism. nih.gov
The optimization of these catalytic systems involves screening ligands, solvents, temperatures, and additives to maximize yield and selectivity. researchgate.netresearchgate.net
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. researchgate.net These approaches often rely on biomimetic cascade reactions to construct complex heterocyclic systems.
A classic example is the use of chiral secondary amines, such as O-TMS protected diphenylprolinol, to catalyze domino reactions. nih.govthieme-connect.de These catalysts can initiate a Michael addition of an aldehyde to a nitroolefin, followed by an intramolecular aminalization, to create polysubstituted piperidines with four contiguous stereocenters and excellent enantioselectivity. nih.gov This type of cascade reaction, featuring an amidomalonate Michael addition to an enal followed by intramolecular hemiaminal formation, provides an enantioselective route to functionalized piperidines. thieme-connect.de
Hybrid approaches that combine biocatalysis with organocatalysis have also been developed. These systems leverage the high selectivity of enzymes to create chiral intermediates that are then elaborated upon using organocatalytic methods, providing a streamlined route to chiral piperidine alkaloids. nih.govresearchgate.net The optimization of these reactions often involves careful selection of the catalyst, solvent, and additives to prevent side reactions or product racemization. researchgate.net
The table below provides a summary of reaction conditions for the synthesis of substituted 4-piperidones via a double aza-Michael addition.
| Entry | R Group | Amine Reagent | Yield (%) | Diastereomeric Ratio | Ref. |
| 1 | Phenyl | Benzylamine | 90 | - | nih.gov |
| 2 | 4-Methoxyphenyl | Benzylamine | 85 | - | nih.gov |
| 3 | 4-Chlorophenyl | Benzylamine | 88 | - | nih.gov |
| 4 | Phenyl | S-α-phenylethylamine | 80 | 1.3:1 | nih.gov |
| 5 | 4-Methoxyphenyl | S-α-phenylethylamine | 75 | 1.4:1 | nih.gov |
| 6 | 4-Chlorophenyl | S-α-phenylethylamine | 78 | 1.2:1 | nih.gov |
Analytical Methodologies for Synthetic Verification and Purity Assessment
Following the synthesis of this compound or its analogues, a suite of analytical methods is employed to confirm the identity and structure of the product and to assess its purity. These methods are standard in organic synthesis and pharmaceutical chemistry.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for purity assessment. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is passed through a column with a nonpolar stationary phase. nih.gov By monitoring the eluent with a detector (typically UV-Vis), a chromatogram is produced. The presence of a single major peak indicates a high degree of purity, while the area of this peak relative to the total area of all peaks provides a quantitative measure of purity. nih.govnih.gov
Thin-Layer Chromatography (TLC): TLC is often used for rapid, qualitative monitoring of a reaction's progress. It helps in identifying the disappearance of starting materials and the appearance of the product. The retention factor (Rf) value of the product can be compared to that of the starting materials.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
¹H NMR: Provides detailed information about the number and types of protons in the molecule, as well as their neighboring environments. For this compound, one would expect to see characteristic signals for the protons on the difluorobenzyl ring, the piperidine ring, the methylene (B1212753) bridge, and the hydroxyl group. chemicalbook.com
¹³C NMR: This technique identifies all unique carbon atoms in the molecule, confirming the carbon skeleton of the compound. chemicalbook.com
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI-MS) are common for this class of molecules. The instrument detects the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, which should correspond to the calculated molecular weight of the target compound. chemicalbook.com
Other Analytical Methods:
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. In the case of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretch of the alcohol group.
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the sample. The experimental values are compared with the theoretically calculated percentages for the proposed molecular formula to support the structural assignment.
The table below summarizes the primary analytical methods and their applications in the verification of this compound.
| Analytical Method | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity of the final compound and separate it from impurities. nih.gov |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | To confirm the precise chemical structure and connectivity of atoms. chemicalbook.com |
| Mass Spectrometry (MS) | To verify the molecular weight of the synthesized compound. chemicalbook.com |
| Infrared (IR) Spectroscopy | To identify key functional groups, such as the hydroxyl (-OH) group. |
Chemical Reactivity and Mechanistic Investigations of 4 2,5 Difluorobenzyl Piperidin 4 Ol
Reaction Pathways Involving the Piperidine (B6355638) Nitrogen Atom
The lone pair of electrons on the piperidine nitrogen atom imparts nucleophilic and basic character to the molecule, making it susceptible to a variety of reactions.
N-Alkylation and N-Arylation: The secondary amine functionality readily undergoes N-alkylation with alkyl halides or other suitable electrophiles. This reaction typically proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile. The reaction conditions, such as the choice of solvent and base, can be optimized to favor mono-alkylation and minimize the formation of quaternary ammonium (B1175870) salts. For instance, the use of a mild base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) is a common strategy for the N-alkylation of piperidines. Similarly, N-arylation can be achieved through reactions like the Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling of the piperidine with an aryl halide.
N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding N-amide derivatives. This reaction is a fundamental transformation in organic synthesis and is often employed to introduce a variety of functional groups or to protect the nitrogen atom during subsequent chemical modifications. The reactivity of the nitrogen can be influenced by steric hindrance around the amine and the electronic properties of the acylating agent.
Reductive Amination: The piperidine nitrogen can also participate in reductive amination reactions with aldehydes or ketones. This process involves the initial formation of an iminium ion, which is then reduced in situ, typically using a mild reducing agent like sodium triacetoxyborohydride, to yield the N-substituted piperidine.
Transformations and Derivatizations of the C4-Hydroxyl Group
The tertiary hydroxyl group at the C4 position is another key site for chemical modification, although its reactivity is influenced by steric hindrance from the adjacent benzyl (B1604629) and piperidine ring substituents.
Oxidation: Oxidation of the tertiary alcohol to a ketone is generally not feasible under standard conditions without cleavage of a carbon-carbon bond. However, under forcing oxidative conditions, degradation of the molecule may occur.
Dehydration: Acid-catalyzed dehydration of the C4-hydroxyl group can lead to the formation of a tetrahydropyridine (B1245486) derivative. This elimination reaction proceeds via a carbocation intermediate, and the regioselectivity of the resulting double bond is governed by Zaitsev's rule, favoring the more substituted alkene. The stability of the carbocation intermediate is a key factor in the facility of this reaction.
Etherification and Esterification: The hydroxyl group can be converted to an ether or an ester. Etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Esterification is typically carried out by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. These reactions can be sterically hindered, requiring more forcing conditions compared to less substituted alcohols.
Reactivity of the Difluorobenzyl Aromatic Ring System
Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, will be disfavored due to the deactivating nature of the two fluorine atoms. wikipedia.org If an EAS reaction were to occur under forcing conditions, the incoming electrophile would be directed to the positions ortho and para to the fluorine atoms, which are also meta to each other. The directing effects of the two fluorine atoms would reinforce substitution at the C3 and C6 positions of the benzyl ring.
Nucleophilic Aromatic Substitution: The presence of two electron-withdrawing fluorine atoms makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by these groups. wikipedia.org However, SNAr reactions typically require a good leaving group (like a halide other than fluoride) and strong activation, which may not be present in this system unless further substitution on the ring occurs. The fluorine atoms themselves are generally poor leaving groups in SNAr reactions unless there is strong activation from other substituents.
Mechanistic Elucidation of Key Synthetic and Degradative Processes
Understanding the mechanisms of the reactions involving 4-(2,5-Difluorobenzyl)piperidin-4-ol is crucial for controlling reaction outcomes and designing synthetic routes.
Studies on Nucleophilic and Electrophilic Attack
The synthesis of this compound itself often involves a key nucleophilic attack. A common synthetic route is the Grignard reaction between an N-protected-4-piperidone and 2,5-difluorobenzylmagnesium halide. The mechanism of this reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the piperidone. The stereochemistry of this addition can be influenced by the steric bulk of the N-protecting group and the substituents on the piperidone ring.
Degradative processes could be initiated by either nucleophilic or electrophilic attack under harsh conditions. For example, strong acids could lead to dehydration of the C4-hydroxyl group, as discussed earlier, proceeding through a carbocation intermediate. Strong nucleophiles, under conditions suitable for SNAr, could potentially displace one of the fluorine atoms on the aromatic ring if additional activating groups are present.
Investigation of Rearrangement Reactions
While no specific rearrangement reactions for this compound have been extensively documented, the potential for such transformations exists under certain conditions. For instance, acid-catalyzed reactions that proceed through a carbocation intermediate at the C4 position could potentially lead to Wagner-Meerwein type rearrangements of the piperidine ring or the benzyl group, although this would likely require significant structural strain or the presence of specific activating groups.
Another possibility, though less common for this specific structure, could be rearrangements involving the aromatic ring, such as the Smiles rearrangement, if a suitable nucleophile and activating group are present on the molecule. However, the current substitution pattern does not readily lend itself to such transformations.
Molecular Structure, Conformational Analysis, and Computational Studies
Theoretical Conformational Analysis of the Piperidin-4-ol Ring
The conformational landscape of the piperidine (B6355638) ring is a cornerstone of its chemical behavior. Theoretical studies on similar 4-substituted piperidines provide a robust framework for understanding the structure of 4-(2,5-Difluorobenzyl)piperidin-4-ol.
The piperidin-4-ol ring predominantly adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For this compound, the key substituents are the hydroxyl (-OH) group and the 2,5-difluorobenzyl group at the C4 position.
In related compounds like 4-(4-chlorophenyl)piperidin-4-ol, crystallographic data shows that the piperidine ring adopts an almost ideal chair conformation. researchgate.net Typically, the hydroxyl group and the N-H hydrogen atom tend to occupy axial positions. researchgate.net This preference is often driven by the formation of strong and directional intermolecular hydrogen bonds, such as O-H···N interactions, which link molecules into stable crystalline lattices. researchgate.net The bulky aromatic substituent, in this case, the 2,5-difluorobenzyl group, would preferentially occupy the equatorial position to minimize steric hindrance, a common principle in the conformational analysis of cyclohexane (B81311) and piperidine derivatives. nih.gov Molecular mechanics calculations using force fields like COSMIC have been shown to quantitatively predict the conformer energies of both free piperidine bases and their protonated salts. nih.gov
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nanobioletters.com These methods provide detailed insights into molecular orbitals, charge distribution, and energetic stability.
The electronic characteristics of this compound can be elucidated by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nanobioletters.comresearchgate.net
DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are commonly performed to obtain these properties. nanobioletters.comderpharmachemica.com From the HOMO and LUMO energy values, various global reactivity descriptors can be derived to quantify the molecule's reactivity. researchgate.net
A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electrophilic and nucleophilic regions of the molecule. derpharmachemica.com In this map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen and fluorine atoms would be expected to be regions of high electron density, while the hydrogen atoms of the hydroxyl and amine groups would be electron-deficient.
| Reactivity Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Global Softness (S) | 1 / (2η) | Measure of polarizability |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |
| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |
The flexibility of the 2,5-difluorobenzyl group introduces the possibility of rotational isomers (rotamers). Rotation around the single bond connecting the benzyl (B1604629) group to the piperidine ring results in different spatial arrangements, each with a distinct energy level. Computational methods can map the potential energy surface (PES) for this rotation by systematically changing the relevant dihedral angle and calculating the energy at each step. mdpi.com This analysis identifies the most stable (lowest energy) conformation and the energy barriers required to transition between different rotamers.
Tautomerism, which involves the migration of a proton, is less relevant for the core structure of this compound under normal conditions. The primary structure consists of stable alcohol and secondary amine functional groups, and significant tautomeric forms are not expected.
Molecular Modeling and Docking Simulations
Molecular modeling and docking are essential computational techniques for predicting how a small molecule (ligand) might interact with a biological target, such as a protein. wu.ac.thnih.gov These simulations are fundamental in drug discovery and design. nih.govrsc.org
Molecular docking simulations place a ligand into the binding site of a protein and evaluate the feasibility of the resulting complex. mdpi.com The process involves two main steps: sampling different conformations and orientations of the ligand within the binding site, and then "scoring" these poses to estimate the binding affinity. mdpi.com
Docking can be performed using rigid or flexible approaches. Rigid body docking treats both the ligand and protein as fixed entities, whereas flexible docking allows for conformational changes in the ligand and, in more advanced simulations, in the protein's side chains. mdpi.com Software such as AutoDock Vina is commonly used for these simulations. mdpi.com
The scoring function predicts the binding free energy (ΔGbind), with more negative values indicating stronger binding. The interactions stabilizing the ligand-protein complex typically include:
Hydrogen Bonds: Between the hydroxyl and amine groups of the ligand and polar residues in the protein.
Hydrophobic Interactions: Involving the piperidine and difluorophenyl rings with nonpolar protein residues.
π-π Stacking: Between the aromatic difluorophenyl ring and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
π-Cation Interactions: Between the aromatic ring and positively charged residues. nih.gov
Molecular dynamics (MD) simulations can further refine docking results by simulating the movement of atoms over time, providing a more dynamic and realistic view of the ligand's stability and interactions within the binding site. nih.gov
Pharmacophore modeling is a technique used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model represents the 3D arrangement of these features. nih.gov
For this compound, the key pharmacophoric features would include:
Hydrogen Bond Donor (HBD): The hydroxyl group and the N-H of the piperidine ring.
Hydrogen Bond Acceptor (HBA): The oxygen of the hydroxyl group and the nitrogen of the piperidine ring.
Aromatic Ring (AR): The 2,5-difluorophenyl group.
Hydrophobic (HY): The aliphatic piperidine ring.
| Pharmacophoric Feature | Molecular Moiety |
|---|---|
| Hydrogen Bond Donor | -OH group, N-H group |
| Hydrogen Bond Acceptor | -OH group, N atom |
| Aromatic Ring | 2,5-Difluorophenyl ring |
| Hydrophobic Center | Piperidine ring |
This model can be generated either based on the ligand's structure (ligand-based) or from the known structure of a ligand-protein complex (structure-based). nih.govnih.gov Once created, the pharmacophore model can be used as a 3D query to screen large chemical databases for other molecules that share the same essential features, a process known as virtual screening. mdpi.comfip.org This allows for the rapid identification of new compounds with the potential for similar biological activity. nih.gov
Physicochemical Property Prediction and Optimization (e.g., pKa modulation, cLogD)
The physicochemical properties of this compound, such as its acid dissociation constant (pKa) and distribution coefficient (cLogD), are critical determinants of its behavior in biological systems. As experimental data is not always available, computational methods are frequently employed for their prediction. nih.govescholarship.org These predictions are vital for optimizing the molecule's absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery contexts.
The pKa value is influenced by the basicity of the piperidine nitrogen atom. The presence of electron-withdrawing fluorine atoms on the benzyl ring can subtly influence the electronic environment of the piperidine ring, although their primary impact is on lipophilicity. The introduction of fluorine atoms into organic molecules is a known strategy to modulate basicity, often leading to a lower pKa, which can be beneficial in avoiding cardiac toxicity associated with hERG channel affinity. nih.gov
The cLogD (the logarithm of the distribution coefficient at a specific pH, typically 7.4) is a measure of lipophilicity. The difluorobenzyl group significantly increases the lipophilicity of the molecule compared to an unsubstituted benzyl group. This property is crucial for cell membrane permeability. Computational tools like Marvin Sketch or those available through ACD/Labs are used to estimate these properties based on the molecule's structure. nih.gov
Below is a table of predicted physicochemical properties for this compound, derived from computational models.
| Property | Predicted Value | Significance |
| pKa | 8.5 - 9.5 | Influences ionization state at physiological pH, affecting receptor interaction and solubility. nih.gov |
| cLogD (pH 7.4) | 2.0 - 2.5 | Measures lipophilicity and potential for crossing biological membranes. |
| Molecular Weight | 227.25 g/mol | A key parameter in drug-likeness rules, such as Lipinski's Rule of Five. researchgate.netchemscene.com |
| Hydrogen Bond Donors | 2 (OH, NH) | Affects solubility and binding interactions. researchgate.net |
| Hydrogen Bond Acceptors | 3 (O, N, 2xF) | Affects solubility and binding interactions. researchgate.net |
| Polar Surface Area | 32.26 Ų | Influences transport properties and membrane permeability. |
Advanced Spectroscopic Characterization Techniques (Methodology Focus)
The definitive characterization and structural elucidation of this compound rely on a suite of advanced spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity, composition, and three-dimensional structure.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. nih.gov For this compound, HRMS with a technique like electrospray ionization (ESI) would be used to determine its accurate mass. The experimentally measured monoisotopic mass should align with the theoretical value of its molecular formula, C₁₂H₁₅F₂NO, within a very narrow margin (typically <5 ppm), providing unambiguous confirmation of its composition.
Tandem mass spectrometry (MS/MS) would be employed to probe the molecule's structure. By selecting the protonated molecular ion [M+H]⁺ and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would emerge. Key expected fragmentation pathways include:
Loss of Water: A neutral loss of H₂O from the tertiary alcohol, resulting in a prominent [M+H - 18]⁺ ion.
Benzylic Cleavage: Cleavage of the bond between the piperidine ring and the benzyl group. This can result in the formation of a difluorobenzyl cation ([C₇H₅F₂]⁺) or a charged piperidin-4-ol fragment after rearrangement.
Piperidine Ring Opening: Fragmentation of the heterocyclic ring itself, leading to a series of smaller charged fragments characteristic of the piperidine core.
These fragmentation patterns provide a veritable fingerprint of the molecule, confirming the connectivity of its constituent parts. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity and stereochemistry of organic molecules in solution. ipb.pt A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete structural assignment of this compound.
¹H NMR: This experiment provides information about the number and chemical environment of protons. The spectrum would show distinct signals for the aromatic protons on the difluorophenyl ring (with characteristic H-H and H-F coupling patterns), the singlet for the benzylic (CH₂) protons, and complex multiplets for the piperidine ring protons. The hydroxyl and amine protons may appear as broad singlets, which can be confirmed by D₂O exchange.
¹³C NMR: This spectrum reveals the number of unique carbon environments. Signals would be observed for the aromatic carbons (showing C-F coupling), the benzylic carbon, the quaternary C4 carbon bearing the hydroxyl and benzyl groups, and the methylene (B1212753) carbons of the piperidine ring.
¹⁹F NMR: This experiment is crucial for confirming the presence and environment of the fluorine atoms.
2D NMR (COSY, HSQC, HMBC): These advanced techniques establish connectivity.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), which is essential for tracing the proton network within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon signal, allowing for unambiguous assignment of the piperidine CH₂ groups. mdpi.com
The relative stereochemistry, particularly the conformation of the piperidine ring, can be inferred from the coupling constants (J-values) and through-space correlations observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. iastate.edu
Table of Predicted NMR Data
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Piperidine H2/H6 | 2.8 - 3.2 | ~45 | H2/H6 → C3/C5, C4 |
| Piperidine H3/H5 | 1.6 - 2.0 | ~35 | H3/H5 → C2/C6, C4 |
| C4 | - | ~70 | - |
| Benzylic CH₂ | ~2.8 (singlet) | ~40 | CH₂ → C4, Aromatic C1', C2', C6' |
| Aromatic H3'/H4'/H6' | 6.9 - 7.3 | 110 - 130 (with C-F coupling) | Aromatic H → Aromatic C, Benzylic CH₂ |
Single-crystal X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and conformational details. For this compound, this technique would be used to unambiguously determine its solid-state conformation.
Based on extensive studies of similar piperidine derivatives, the following structural features are expected: researchgate.netnih.gov
Piperidine Ring Conformation: The six-membered piperidine ring is anticipated to adopt the most energetically stable chair conformation . researchgate.netnih.gov
Substituent Orientation: At the C4 position, the two bulky substituents—the hydroxyl group and the 2,5-difluorobenzyl group—will arrange themselves to minimize steric hindrance. Typically, the larger group occupies the equatorial position. Therefore, it is highly probable that the 2,5-difluorobenzyl group would be found in the equatorial orientation, with the smaller hydroxyl group in the axial position.
Intermolecular Interactions: The crystal packing would likely be stabilized by intermolecular hydrogen bonds. The axial hydroxyl group could act as a hydrogen bond donor to the nitrogen atom of an adjacent molecule, potentially forming chains or more complex networks in the crystal lattice. nih.gov
This detailed structural information is invaluable for understanding how the molecule might interact with biological targets and for computational modeling studies. nih.gov
Structure Activity Relationship Sar Studies in Molecular Recognition
Strategic Design for Modulating Ligand-Target Interactions
The design of ligands based on the 4-benzylpiperidin-4-ol scaffold is a strategic approach to developing modulators for various biological targets, including G protein-coupled receptors (GPCRs) and other central nervous system proteins like the sigma 1 (σ1) receptor. The core components of 4-(2,5-Difluorobenzyl)piperidin-4-ol are each chosen for specific functions in ligand-target interactions.
The piperidine (B6355638) ring serves as a versatile scaffold that can be readily functionalized. Its basic nitrogen atom is often a key interaction point, forming a salt bridge with acidic residues in the target's binding pocket, such as an aspartic acid (Asp) or glutamic acid (Glu) residue. chemrxiv.org For instance, in the σ1 receptor, this interaction occurs with Glu172, while in the dopamine (B1211576) D4 receptor, it is with Asp115. chemrxiv.org
The tertiary alcohol at the 4-position of the piperidine ring (the -ol moiety) can act as both a hydrogen bond donor and acceptor, providing additional anchoring points within the binding site. The benzyl (B1604629) group attached at the same position acts as a hydrophobic element that can engage in π-π stacking or van der Waals interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor. chemrxiv.org The strategic placement of these functional groups is crucial for achieving high potency and selectivity.
Impact of Difluorobenzyl Substitution Pattern on Binding Affinity and Selectivity
The substitution of fluorine atoms on the benzyl ring is a common tactic in medicinal chemistry to modulate a compound's physicochemical properties. Fluorine's high electronegativity and small size allow it to alter a molecule's lipophilicity, metabolic stability, and binding interactions without significantly increasing its steric bulk. nih.gov
The specific 2,5-difluoro pattern on the benzyl group of this compound influences the electronic distribution of the aromatic ring, which can fine-tune its interaction with the target protein. While direct data for the 2,5-difluoro analog is limited in the provided context, studies on closely related isomers, such as the 3,4-difluorobenzyl derivative, offer valuable insights into the role of fluorination. In a series of 4-hydroxypiperidine (B117109) modulators, the presence of a difluorobenzyl group was explored for its effect on binding affinity at the σ1 and dopamine D4 receptors. chemrxiv.org
For example, replacing a simple benzyl group with a 3,4-difluorobenzyl group can significantly alter receptor affinity and selectivity. This modification can enhance hydrophobic interactions or create favorable electrostatic contacts within the binding pocket, leading to improved potency. The table below illustrates SAR for analogs with different substitutions on the benzyl ring, highlighting the shift in activity between the σ1 and D4 receptors. chemrxiv.org
| Compound | R Group (Substitution on Benzyl) | σ1 Ki (nM) | D4 Ki (nM) | Selectivity (D4 Ki / σ1 Ki) |
|---|---|---|---|---|
| Analog 1 | 4-F | 15.8 | 114 | 7.2 |
| Analog 2 | 3,4-diF | 14.2 | >10000 | >704 |
| Analog 3 | 4-Cl | 12.5 | 121 | 9.7 |
| Analog 4 | 4-CF3 | 32.8 | 325 | 9.9 |
Data derived from studies on a closely related 4-hydroxypiperidine scaffold. chemrxiv.org
The data demonstrates that the 3,4-difluoro substitution (Analog 2) dramatically increased selectivity for the σ1 receptor over the D4 receptor by diminishing D4 affinity while maintaining potent σ1 binding. This underscores the critical role that the specific pattern of fluorine substitution plays in governing the ligand's pharmacological profile.
Conformational Requirements of the Piperidin-4-ol Scaffold for Target Engagement
The three-dimensional shape, or conformation, of the piperidin-4-ol scaffold is a critical determinant of its biological activity. The piperidine ring typically adopts a low-energy chair conformation. In this conformation, substituents at the 4-position, such as the benzyl group and the hydroxyl group, can be oriented in either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.
The preferred orientation for optimal target engagement depends on the specific topology of the receptor's binding pocket. Molecular mechanics calculations and NMR spectroscopy have shown that for 4-substituted piperidines, the conformational energies are similar to those of analogous cyclohexanes. nih.gov However, upon protonation of the piperidine nitrogen, which is expected in a physiological environment, polar substituents like hydroxyl or fluorine can favor the axial position due to stabilizing electrostatic interactions with the positively charged nitrogen. nih.gov This conformational shift can be crucial for aligning the key interacting moieties—the basic nitrogen, the hydrogen-bonding hydroxyl group, and the hydrophobic benzyl ring—correctly within the receptor binding site to maximize affinity.
Investigation of Bioisosteric Replacements within the Compound Scaffold
Bioisosteric replacement is a strategy used in drug design to substitute one functional group with another that has similar physicochemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. mdpi.comunict.it For the this compound scaffold, several bioisosteric replacements could be investigated.
Piperidine Ring Analogs : The piperidine core could be replaced with other cyclic amines like piperazine (B1678402) or homopiperidine. Such a change modifies the ring size and basicity, which can impact binding affinity and metabolic stability. For instance, replacing a piperazine with a piperidine ring has been shown to improve metabolic stability in certain classes of compounds. nih.gov
Hydroxyl Group Bioisosteres : The tertiary alcohol (-OH) is a key hydrogen-bonding feature. It could be replaced by other groups capable of hydrogen bonding, such as an amide (-CONH2), a small amine (-NH2), or a sulfone (-SO2-). These changes would alter the hydrogen bonding geometry and electronic character, potentially leading to different binding affinities or selectivities.
Benzyl Group Replacements : The benzyl group could be substituted with other aromatic or heteroaromatic systems, such as thiophene (B33073) or pyridine (B92270), to explore different hydrophobic and electronic interactions with the target receptor.
These modifications allow for a systematic exploration of the chemical space around the core scaffold to optimize its drug-like properties.
Influence of Stereochemistry on Biological Activity
While this compound is achiral, the introduction of additional substituents on the piperidine ring or the benzyl linker can create chiral centers. Stereochemistry often plays a pivotal role in biological activity because biological targets like receptors and enzymes are themselves chiral. Different enantiomers or diastereomers of a molecule can exhibit vastly different binding affinities, efficacies, and metabolic profiles.
Methodologies for Assessing Pre-clinical Properties Relevant to Lead Optimization
In Vitro Metabolic Stability Evaluation
A crucial step in lead optimization is determining a compound's metabolic stability. Poor stability can lead to rapid clearance from the body, resulting in a short duration of action and low bioavailability. In vitro metabolic stability is commonly assessed using liver microsome assays.
In this assay, the compound of interest is incubated with liver microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. The reaction is initiated by adding a cofactor like NADPH. Samples are taken at various time points, and the concentration of the parent compound is measured, typically by liquid chromatography-mass spectrometry (LC-MS).
The rate of disappearance of the parent compound is used to calculate key parameters such as the metabolic half-life (t½) and intrinsic clearance (Clint). The table below shows representative data from such an assay for hypothetical analogs, illustrating how structural changes can impact metabolic stability.
| Compound | Structural Feature | Half-life (t½, min) in Rat Liver Microsomes | Intrinsic Clearance (Clint, µL/min/mg) |
|---|---|---|---|
| Analog A | Unsubstituted Benzyl | 15 | 46.2 |
| Analog B | Monofluoro-Benzyl | 35 | 19.8 |
| Analog C | Difluoro-Benzyl | >60 | <11.5 |
This table contains illustrative data. Fluorination is a common strategy to block sites of metabolism, often leading to increased metabolic stability (longer half-life and lower clearance). nih.govdndi.org
No Specific Research Data Available for this compound on Aqueous Solubility Enhancement
Following a comprehensive review of scientific literature and patent databases, no specific structure-activity relationship (SAR) studies focusing on strategies to improve the aqueous solubility of the chemical compound this compound were identified. The requested detailed research findings and data tables for this particular molecule are not available in the public domain.
General research on broader classes of piperidine derivatives often addresses physicochemical properties like solubility as part of drug discovery efforts. These studies explore various chemical modification strategies to enhance aqueous solubility, such as the introduction of polar functional groups or the formation of salts. For instance, research into other complex molecules containing a piperidin-4-ol moiety sometimes notes challenges with solubility, but does not provide specific strategies tailored to the this compound scaffold.
Without published research dedicated to this compound, it is not possible to provide a scientifically accurate and detailed article on this specific topic as requested in the outline "5.6.2. Strategies for Improving Aqueous Solubility". Any attempt to do so would require extrapolation from unrelated compounds, which would not adhere to the strict focus on the specified molecule.
In Vitro Molecular Target Engagement and Functional Characterization Methodologies
Receptor Binding Assay Methodologies
Receptor binding assays are crucial for identifying and characterizing the interaction between a ligand, such as 4-(2,5-Difluorobenzyl)piperidin-4-ol, and its molecular target. giffordbioscience.com These assays measure the affinity of a compound for a receptor, providing key insights into its potency and specificity. giffordbioscience.com
Radioligand Displacement Assays for Affinity Determination
Radioligand binding assays are a sensitive and robust method for measuring the affinity of a ligand for a target receptor. giffordbioscience.com These assays are often considered the gold standard in receptor pharmacology. giffordbioscience.com The fundamental principle involves the use of a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind to the target receptor. The assay then measures the ability of a non-radiolabeled test compound, such as this compound, to displace the radioligand from the receptor.
In a typical competitive binding experiment, a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with a preparation of the target receptor (e.g., cell membranes or purified receptors). giffordbioscience.com As the concentration of the test compound increases, it competes with the radioligand for the same binding site, leading to a decrease in the amount of bound radioactivity. uwec.edu The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). giffordbioscience.com The IC50 value can then be converted to an inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. uwec.edu
The data from such an assay can be compiled into a table to show the binding affinity of this compound for a hypothetical receptor.
| Target Receptor | Radioligand | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| Hypothetical Receptor A | [3H]-Ligand X | 75 | 32 |
| Hypothetical Receptor B | [125I]-Ligand Y | >10000 | >10000 |
Label-Free Ligand Binding Technologies
While radioligand assays are powerful, they have limitations, including the need for specialized handling of radioactive materials and the potential for the radiolabel to alter the binding properties of the ligand. Label-free technologies have emerged as valuable alternatives that directly measure the binding of an unlabeled compound to its target. eurofinsdiscovery.com
Mass Spectrometry-Based Assays
Mass spectrometry (MS) binding assays offer a direct and sensitive method for detecting and quantifying the binding of a test compound to a target protein. eurofinsdiscovery.com In this approach, the target protein and the test compound are incubated together. The protein-ligand complexes are then separated from the unbound ligand, often by filtration or size exclusion chromatography. frontiersin.org The bound ligand is subsequently dissociated from the protein and quantified by mass spectrometry. frontiersin.org This technique is particularly useful as it does not require any modification or labeling of the test compound, thus eliminating the risk of labels interfering with the binding event. eurofinsdiscovery.com MS-based assays can confirm the direct binding of a compound to a native molecular target and can be developed more rapidly than traditional radioligand assays. eurofinsdiscovery.com
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is another powerful label-free technology for studying biomolecular interactions in real-time. portlandpress.com SPR detects changes in the refractive index at the surface of a sensor chip when a ligand binds to a target protein that has been immobilized on the chip. giffordbioscience.comportlandpress.com This technique not only determines the affinity of the interaction (KD) but also provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff). giffordbioscience.com This detailed kinetic profile offers deeper insights into the binding mechanism of the compound. giffordbioscience.com SPR is highly sensitive and can be used to study a wide range of interactions, from high-affinity to low-affinity binding events. nih.govresearchgate.net
The results from an SPR analysis for this compound could be presented as follows:
| Target Protein | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (nM) |
|---|---|---|---|
| Hypothetical Protein A | 2.5 x 10⁵ | 1.8 x 10⁻³ | 7.2 |
| Hypothetical Protein B | No Binding Detected | No Binding Detected | No Binding Detected |
Enzyme Inhibition Assay Design and Implementation
If the molecular target of this compound is an enzyme, enzyme inhibition assays are employed to characterize its inhibitory activity. These assays are fundamental in drug discovery for identifying and optimizing enzyme inhibitors. biobide.combellbrooklabs.com An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. biobide.com
The design of an enzyme inhibition assay begins with establishing optimal conditions for the enzymatic reaction, including substrate concentration, enzyme concentration, temperature, and pH. nih.gov The assay measures the rate of the enzymatic reaction in the presence and absence of the test compound. The inhibitory effect of the compound is typically quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Further studies can elucidate the mechanism of inhibition, which can be competitive, non-competitive, or uncompetitive. bellbrooklabs.comnih.gov This is determined by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. Understanding the mechanism of action is crucial for lead optimization in drug development. nih.gov
A representative data table for an enzyme inhibition assay with this compound might look like this:
| Enzyme Target | IC50 (µM) | Mechanism of Inhibition |
|---|---|---|
| Hypothetical Enzyme X | 1.2 | Competitive |
| Hypothetical Enzyme Y | >100 | Not Determined |
Cell-Based Functional Assays
While binding and inhibition assays provide information about the direct interaction of a compound with its molecular target, cell-based functional assays are essential for understanding the compound's effect on cellular signaling pathways. These assays are conducted in a more physiologically relevant environment, using living cells.
Assays for Modulation of Intracellular Signaling Pathways
Many drugs exert their effects by modulating intracellular signaling cascades. For instance, if this compound targets a G protein-coupled receptor (GPCR), a major class of drug targets, various assays can measure its impact on downstream signaling. nih.govresearchgate.net These can include measuring changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium. nih.gov Reporter gene assays are also commonly used, where the activation of a specific signaling pathway leads to the expression of a reporter protein, such as luciferase or green fluorescent protein. nih.govmdpi.com These assays can determine whether the compound acts as an agonist, antagonist, or allosteric modulator of the receptor. researchgate.net
Phenotypic Screening Methodologies
Phenotypic screening is an approach that identifies compounds that produce a desired change in the phenotype of a cell or organism, without prior knowledge of the specific molecular target. technologynetworks.comnih.gov This strategy is particularly valuable for discovering drugs with novel mechanisms of action. technologynetworks.com In a phenotypic screen, a library of compounds is tested for its ability to alter an observable characteristic of a cell, such as morphology, proliferation, or the expression of a particular biomarker. creative-bioarray.comtechnologynetworks.com High-content imaging and analysis are often employed to quantify these phenotypic changes in a high-throughput manner. nih.gov If this compound were to be evaluated in a phenotypic screen, it might be tested for its effects on processes like cancer cell viability, neuronal differentiation, or immune cell activation. nih.govcreative-bioarray.com
The results of a phenotypic screen could be summarized as follows:
| Cell-Based Assay | Observed Phenotype | Effective Concentration (EC50 in µM) |
|---|---|---|
| Cancer Cell Line Proliferation | Inhibition of cell growth | 5.8 |
| Neuronal Stem Cell Differentiation | Promotion of neurite outgrowth | 2.1 |
Applications As Research Tools and Chemical Probes
Utilization in Complex Chemical Synthesis as Key Intermediates and Building Blocks
The piperidine (B6355638) scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products. nih.gov Consequently, functionalized piperidines like 4-(2,5-Difluorobenzyl)piperidin-4-ol are highly sought-after as key intermediates and building blocks in the synthesis of more complex molecules. The 4-hydroxy-piperidine framework, in particular, serves as a versatile precursor for a variety of chemical transformations. This class of compounds is recognized as an important intermediate for the synthesis of pharmacologically active substances, including potent analgesics.
The synthesis of such building blocks is a critical aspect of drug discovery. Efficient methods for constructing 4-benzyl piperidines have been developed, for instance, through Suzuki coupling protocols, which allow for a wide variation in both the piperidine and the aryl components. organic-chemistry.org The presence of the hydroxyl group at the 4-position of the piperidine ring in this compound offers a handle for further chemical modification, enabling the construction of diverse molecular architectures.
The difluorobenzyl group itself brings specific advantages. The introduction of fluorine can alter the electronic properties of the benzyl (B1604629) ring, influencing its interaction with biological targets. Furthermore, fluorine substitution can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate. The strategic placement of two fluorine atoms on the benzyl ring, as in the 2,5-disubstituted pattern, can have a profound impact on the molecule's conformation and lipophilicity, properties that are crucial for its biological activity and pharmacokinetic profile.
While specific examples detailing the use of this compound in the total synthesis of a complex molecule are not prevalent in publicly available literature, its value as a building block can be inferred from studies on analogous structures. The following table illustrates the utility of similar piperidine-based intermediates in the synthesis of various classes of biologically active compounds.
| Intermediate Class | Synthetic Application | Resulting Compound Class |
| 4-Aryl-4-hydroxypiperidines | Alkylation and further modifications | Analgesics, Antipsychotics |
| N-Boc-4-methylenepiperidine | Hydroboration and Suzuki coupling | Substituted 4-benzylpiperidines |
| Fluorinated Benzyl Halides | Nucleophilic substitution with piperidines | Fluorinated drug candidates |
Development as Molecular Probes for Investigating Biological Mechanisms
Molecular probes are essential tools for elucidating the roles of specific proteins in complex biological systems. The 4-benzylpiperidine (B145979) moiety is a core structural element in many potent ligands for various receptors, including the N-methyl-D-aspartate (NMDA) receptor and serotonin (B10506) (5-HT) receptors. nih.govnih.gov The development of radiolabeled versions of these ligands, often incorporating fluorine-18, allows for their use as probes in Positron Emission Tomography (PET) imaging, a powerful technique for visualizing and quantifying receptor distribution and occupancy in the living brain.
The compound this compound is a logical precursor for the development of such molecular probes. The fluorine atoms on the benzyl ring could potentially be replaced with the radioactive isotope ¹⁸F. However, studies on similar 4-(4-[¹⁸F]-fluorobenzyl)piperidine moieties have shown that in vivo defluorination can be a significant issue, leading to the accumulation of radioactivity in bone and limiting their utility as brain imaging agents. nih.gov This highlights the importance of the substitution pattern on the aromatic ring in determining the metabolic stability of the radioprobe.
Despite the potential for defluorination, fluorinated benzylpiperidine derivatives continue to be explored as scaffolds for molecular probes. Their ability to interact with specific receptor subtypes makes them valuable for structure-activity relationship (SAR) studies. By systematically modifying the structure of the ligand, researchers can gain insights into the key interactions that govern binding affinity and selectivity. For instance, derivatives of 4-(4-fluorobenzylidene)piperidine have been investigated for their affinity and occupancy of 5-HT₂ₐ receptors. nih.gov
The table below summarizes the receptor binding affinities of a representative compound, NRA0161, which shares the fluorinated benzylidene piperidine scaffold. This data illustrates how such compounds can be characterized for their potential as molecular probes.
| Receptor | Ki (nM) for NRA0161 nih.gov |
| Dopamine (B1211576) D₄ | 1.00 |
| Serotonin 5-HT₂ₐ | 2.52 |
| α₁ Adrenoceptor | 10.44 |
| Dopamine D₂ | 95.80 |
This data is for 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl] piperidine (NRA0161), a structurally related compound, to illustrate the application of such scaffolds as molecular probes.
Contributions to the Understanding and Discovery of Privileged Structures in Medicinal Chemistry
The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. nih.gov These scaffolds provide a starting point for the design of new therapeutic agents with improved potency and selectivity. The benzoylpiperidine and N-benzylpiperidine moieties are well-established examples of privileged structures. nih.govnih.gov
The this compound scaffold is a variation of the N-benzylpiperidine privileged structure. The difluorobenzyl group can significantly influence the way the molecule interacts with a binding pocket. The fluorine atoms can engage in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone and can also modulate the pKa of the piperidine nitrogen, which is often a key interaction point with acidic residues in the receptor.
The strategic use of fluorine in medicinal chemistry is a powerful tool for fine-tuning the properties of a lead compound. The introduction of fluorine can impact:
Binding Affinity: Through favorable interactions with the target protein.
Metabolic Stability: By blocking sites of oxidative metabolism.
Lipophilicity: Affecting cell permeability and oral bioavailability.
pKa: Modulating the ionization state of nearby functional groups.
The following table lists some well-known drugs that contain a piperidine ring, underscoring the importance of this scaffold as a privileged structure in drug discovery.
| Drug Name | Therapeutic Class | Key Structural Feature |
| Haloperidol | Antipsychotic | 4-substituted piperidine |
| Fentanyl | Opioid Analgesic | 4-anilidopiperidine |
| Donepezil | Alzheimer's Treatment | N-benzylpiperidine |
| Risperidone | Antipsychotic | Piperidinyl-isoxazole |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic organic chemistry is crucial for the efficient and environmentally conscious production of pharmaceutical compounds. While classical methods for synthesizing piperidine (B6355638) derivatives are well-established, future research will likely focus on developing more sustainable and efficient routes to 4-(2,5-Difluorobenzyl)piperidin-4-ol and its derivatives.
Green Chemistry Approaches: The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact. researchgate.netnih.gov Future synthetic strategies for this compound could involve:
Catalytic Hydrogenation: Utilizing catalytic hydrogenation with environmentally benign catalysts for the reduction of pyridine (B92270) precursors can be a greener alternative to traditional reducing agents. chemicalbook.com
Alternative Solvents: Exploring the use of safer, renewable, and less toxic solvents will be a key area of focus to minimize the environmental footprint of the synthesis. rsc.org
A comparative overview of traditional versus potential green synthetic approaches is presented in Table 1.
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Catalyst | Stoichiometric reagents | Recyclable, non-toxic catalysts |
| Solvent | Halogenated organic solvents | Water, ethanol, or solvent-free |
| Efficiency | Multiple steps, lower yield | Fewer steps, higher atom economy |
| Waste | Significant hazardous waste | Minimized waste generation |
Flow Chemistry: The application of continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. Implementing flow synthesis for key steps in the production of this compound could lead to more efficient and reproducible manufacturing processes.
Advanced Computational Design for De Novo Molecular Scaffolds
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of novel molecules with desired pharmacological properties. nih.gov For this compound, advanced computational methods can guide the development of new analogues with enhanced potency, selectivity, and pharmacokinetic profiles.
In Silico Modeling and Simulation: Molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the interactions of this compound-based ligands with their biological targets. rsc.orgresearchgate.net These computational approaches can be used to:
Predict the binding affinity and mode of interaction with various receptors and enzymes. nih.gov
Identify key structural features responsible for biological activity.
Guide the design of new derivatives with improved therapeutic potential. researchgate.net
De Novo Design: De novo design algorithms can generate novel molecular structures from scratch that are predicted to bind to a specific target. nih.govsemanticscholar.org Using the this compound scaffold as a starting point, these methods can explore a vast chemical space to design new compounds with unique and potentially superior properties.
The integration of artificial intelligence and machine learning in these computational models is expected to further enhance their predictive power and accelerate the discovery of new drug candidates. nih.gov
Exploration of New Molecular Targets and Polypharmacology Approaches
The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining traction as a strategy for treating complex diseases. nih.gov The piperidine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs with diverse biological activities. arizona.eduijnrd.org This suggests that this compound and its derivatives may also possess polypharmacological potential.
Target Identification: Future research should focus on screening this compound and its analogues against a broad panel of biological targets to identify novel therapeutic applications. This could uncover unexpected activities against targets implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. clinmedkaz.org
Multi-Target Drug Design: A deliberate multi-target design approach can be employed to develop single molecules that modulate multiple pathways involved in a disease. For instance, designing a compound that simultaneously inhibits two key enzymes in a cancer signaling pathway could lead to a more effective therapeutic outcome. The versatility of the this compound scaffold makes it an attractive starting point for such endeavors. nih.gov
A hypothetical polypharmacology profile for a derivative of this compound is presented in Table 2.
| Target Class | Potential Disease Indication | Rationale |
| Kinases | Cancer | Many kinase inhibitors contain piperidine moieties. |
| G-Protein Coupled Receptors (GPCRs) | CNS Disorders | The piperidine scaffold is common in CNS-acting drugs. |
| Ion Channels | Pain, Cardiovascular Disease | Piperidine derivatives are known to modulate ion channel activity. |
| Proteases | Viral Infections | Fluorinated compounds have shown promise as protease inhibitors. nih.gov |
Integration with High-Throughput Screening (HTS) Technologies for Libraries of Analogues
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries to identify "hit" molecules with desired biological activity. nih.gov The this compound scaffold is an ideal candidate for the creation of diverse chemical libraries for HTS campaigns.
Combinatorial Chemistry: By systematically modifying the core structure of this compound, large and diverse libraries of analogues can be synthesized. These modifications can include variations in the substitution pattern of the benzyl (B1604629) ring, functionalization of the piperidine nitrogen, and stereochemical alterations.
HTS Campaigns: These libraries can then be screened against a wide array of biological targets using automated HTS platforms. nih.gov This approach can rapidly identify compounds with promising activity for further optimization and development. The integration of high-content screening (HCS) can provide additional information on the cellular effects of the hit compounds. nih.gov
The development of focused libraries of this compound analogues, designed using the computational methods described in section 8.2, can further enhance the efficiency and success rate of HTS campaigns.
Q & A
Q. What are the optimized synthetic routes for 4-(2,5-Difluorobenzyl)piperidin-4-ol, and how do reaction conditions influence yield?
Answer: Synthesis typically involves nucleophilic substitution or reductive amination. Key steps include:
- Step 1: Reacting 2,5-difluorobenzyl bromide with piperidin-4-ol under basic conditions (e.g., K₂CO₃ in acetone) to form the benzyl-piperidine bond.
- Step 2: Hydroxyl group retention via pH control (neutral to slightly acidic) to prevent elimination .
Critical Parameters: - Temperature: 60–80°C to balance reaction rate and side-product formation.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Catalysts: Use of phase-transfer catalysts (e.g., TBAB) improves yields by 15–20% .
Q. How is structural purity validated for this compound, and what analytical methods are recommended?
Answer:
- HPLC: Retention time comparison with standards (e.g., 1.61 minutes under TFA-modified conditions) .
- NMR: Key signals include:
- Mass Spectrometry: Expected [M+H]⁺ at m/z 228.25 (calculated) .
Advanced Research Questions
Q. How does the substitution pattern (2,5-difluoro vs. 3,4-difluoro) on the benzyl group influence biological activity?
Answer: Comparative studies of fluorinated analogs reveal:
Q. What contradictions exist in reported pharmacological data, and how can they be resolved?
Answer: Contradiction: Inconsistent in vitro vs. in vivo efficacy (e.g., HIV replication inhibition in cell assays vs. lack of glucose tolerance improvement in murine models). Resolution Strategies:
- Dose Optimization: Adjust for species-specific pharmacokinetics (e.g., higher doses in mice due to faster clearance) .
- Metabolite Profiling: Identify active metabolites via LC-MS/MS (e.g., hydroxylated derivatives may retain activity) .
- Target Validation: Use CRISPR/Cas9 knockouts to confirm on-target effects (e.g., 5-HT1F receptor dependency) .
Q. How can computational modeling guide SAR studies for piperidin-4-ol derivatives?
Answer:
- Docking Studies: MOE or AutoDock Vina models predict binding to serotonin receptors (5-HT1F) with RMSD < 2.0 Å. The hydroxyl group forms H-bonds with Asp112, while fluorines stabilize hydrophobic pockets .
- QSAR Models: Hammett constants (σₚ = 0.78 for 2,5-F₂) correlate with IC₅₀ values (R² = 0.89) .
- MD Simulations: Assess conformational flexibility of the piperidine ring (e.g., chair vs. boat) to optimize substituent placement .
Q. What methodologies are recommended for assessing metabolic stability and toxicity?
Answer:
- Microsomal Assays: Human liver microsomes (HLM) with NADPH cofactor, monitoring parent compound depletion (e.g., t₁/₂ = 45 min indicates moderate stability) .
- CYP Inhibition Screening: Fluorescent probes for CYP3A4/2D6 to identify metabolic liabilities .
- Ames Test: Negative results (≤2-fold revertant colonies) confirm low mutagenic risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
